Clostebol acetate
Overview
Description
Clostebol acetate, also known as 4-chlorotestosterone 17β-acetate, is a synthetic anabolic-androgenic steroid derived from testosterone. It is primarily used in medical applications for its anabolic properties, which promote tissue growth and repair. This compound is marketed under various trade names, including Macrobin, Steranabol, Alfa-Trofodermin, and Megagrisevit . It is commonly used in dermatological and ophthalmological preparations for treating minor skin wounds and infections .
Mechanism of Action
Target of Action
Clostebol acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of testosterone . It is specifically the C17β acetate ester of clostebol (4-chlorotestosterone) and acts as a prodrug of clostebol in the body . The primary targets of this compound are the androgen receptors .
Mode of Action
This compound, being an androgen ester, binds to androgen receptors and exerts its effects by modulating gene expression . The chlorination at the 4th position prevents conversion to dihydrotestosterone (DHT) while also rendering the chemical incapable of conversion to estrogen . This modification enhances its anabolic activity and reduces its androgenic activity compared to testosterone .
Biochemical Pathways
It may also affect other metabolic pathways related to growth and development .
Pharmacokinetics
It is known that this compound is administered via intramuscular injection . As a prodrug, it is metabolized in the body to its active form, clostebol .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anabolic. It promotes protein synthesis, leading to increased muscle mass and strength . It is used as an anabolic androgenic agent or applied topically in ophthalmological and dermatological treatments .
Biochemical Analysis
Biochemical Properties
Clostebol acetate is an androgen ester and acts as a prodrug of clostebol in the body . It is known to favor the development of masculine characteristics and shows profound effects on scalp and body hair in humans . The compound interacts with androgen receptors, influencing the biochemical reactions associated with these proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The chlorination in this compound prevents conversion to dihydrotestosterone (DHT) while also rendering the chemical incapable of conversion to estrogen .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a prodrug of clostebol, it exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Clostebol acetate is synthesized by chlorinating testosterone at the 4-position to produce 4-chlorotestosterone. This intermediate is then esterified with acetic acid to form this compound. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by esterification using acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, including creams, ointments, and injectable solutions .
Chemical Reactions Analysis
Types of Reactions: Clostebol acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 4-chloroandrost-4-en-3,17-dione.
Reduction: Reduction of this compound can yield 4-chloroandrost-4-en-17β-ol-3-one.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed:
Oxidation: 4-chloroandrost-4-en-3,17-dione.
Reduction: 4-chloroandrost-4-en-17β-ol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Clostebol acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for anabolic steroids.
Biology: this compound is studied for its effects on muscle growth and repair, as well as its potential use in treating muscle-wasting diseases.
Medicine: It is used in dermatological and ophthalmological preparations for treating minor skin wounds and infections. It is also investigated for its potential use in hormone replacement therapy.
Industry: this compound is used in the veterinary industry to promote growth in livestock
Comparison with Similar Compounds
Testosterone: The natural hormone from which clostebol acetate is derived.
Turinabol (Chlorodehydromethyltestosterone): A synthetic anabolic steroid combining the chemical structures of clostebol and metandienone.
Methenolone Acetate (Primobolan): Another anabolic steroid with similar anabolic properties but different chemical structure
Uniqueness of this compound: this compound is unique due to its chlorination at the 4-position, which prevents conversion to dihydrotestosterone and estrogen. This makes it a milder anabolic steroid with fewer androgenic and estrogenic side effects compared to other steroids like testosterone and turinabol .
Biological Activity
Clostebol acetate, a synthetic anabolic steroid derived from testosterone, has garnered significant attention in both clinical and sports contexts due to its biological activity and potential for misuse. This article explores the biological activity of this compound, focusing on its metabolism, routes of administration, detection in biological fluids, and implications for doping control.
Chemical Structure and Properties
This compound is characterized by its lipophilic nature, which allows it to penetrate biological membranes effectively. Its chemical structure includes a chlorine atom at the C4 position, which alters its metabolic pathways compared to other anabolic steroids. This modification affects its binding affinity to androgen receptors and its anabolic versus androgenic activity profile.
Metabolism and Excretion
The metabolism of this compound primarily occurs in the liver, leading to the formation of several metabolites. The main metabolite detected in urine is 4-chloro-androst-4-en-3α-ol-17-one (M1). Studies have shown that after transdermal application, M1 can be detected in urine for extended periods:
Metabolite | Detection Window | Concentration |
---|---|---|
M1 | Up to 25 days | 30-40 μg/L at peak |
Other Metabolites (M2-M4) | Varies | Generally lower concentrations |
The detection of these metabolites is crucial for anti-doping measures, as they can indicate recent use of this compound even after a single exposure .
Routes of Administration
This compound can be administered through various routes, including:
- Topical Application : Commonly used in formulations like Trofodermin®, this route allows for localized effects and systemic absorption. The drug diffuses through the skin layers and enters systemic circulation, which can lead to detectable levels in urine .
- Intravaginal Application : A study demonstrated that intravaginal application followed by sexual intercourse resulted in detectable levels of clostebol metabolites in male partners .
Case Studies and Incidents
Several case studies highlight the complexities surrounding this compound's use in sports:
- Accidental Doping : A male athlete tested positive for clostebol metabolites after sexual intercourse with a partner who had used a topical formulation. Urine samples showed trace amounts of M1 (0.9–3.5 μg/L), raising questions about incidental exposure versus intentional use .
- Contamination Cases : Reports have documented instances where athletes claimed contamination from handling animals treated with clostebol-containing products. For example, an athlete was found to have clostebol metabolites due to contact with a dog treated with Trofodermin® .
- Doping Control Challenges : The detection of clostebol metabolites poses challenges for anti-doping authorities. The potential for cross-contamination during intimate contact or through shared environments complicates the interpretation of positive test results .
Research Findings
Recent studies have focused on understanding the metabolic profiles of this compound:
- A study using liquid chromatography-tandem mass spectrometry identified fourteen metabolites of clostebol, including nine previously unreported ones. This research enhances the understanding of how long these metabolites remain detectable and their implications for doping control .
- Another study highlighted that glucuronide conjugates are primarily excreted metabolites, which can persist longer than others, providing valuable biomarkers for detecting misuse .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3/t13-,14-,15-,18-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMEFJSKQEBTO-KUJXMBTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234702 | |
Record name | Clostebol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855-19-6 | |
Record name | (17β)-17-(Acetyloxy)-4-chloroandrost-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clostebol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clostebol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15984 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clostebol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clostebol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clostebol acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOSTEBOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780ZZX4P14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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